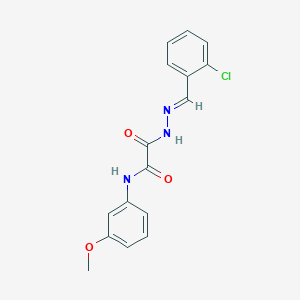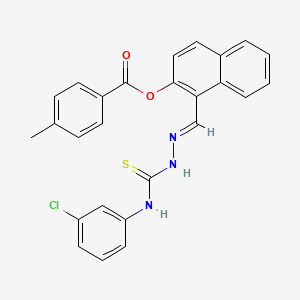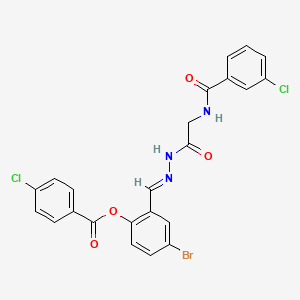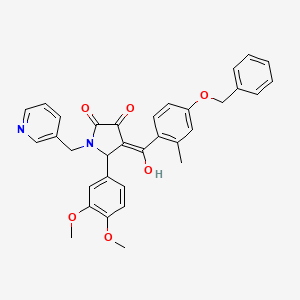![molecular formula C30H38N2O7 B12020060 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020060.png)
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-モルフォリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンは、独特の構造を持つ複雑な有機化合物です。ヒドロキシ、メトキシ、イソブトキシ、モルフォリニル基など、複数の官能基が存在することで特徴付けられます。この化合物は、その潜在的な生物学的および化学的特性により、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-モルフォリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンの合成には、いくつかのステップが必要です。出発物質には、通常、フェノール系化合物とベンゾイル誘導体が含まれます。合成経路には以下が含まれる場合があります。
ピロール-2-オン環の形成: これは、適切な前駆体を用いた環化反応によって達成できます。
ヒドロキシ基とメトキシ基の導入: これらの基は、水酸化反応とメチル化反応によって導入できます。
イソブトキシ基とモルフォリニル基の付加: これらの基は、適切な試薬を用いた置換反応によって導入できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するため、最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには以下が含まれる場合があります。
バッチ式または連続式反応器: 反応条件を制御し、効率を向上させるため。
精製ステップ: 目的の生成物を単離するための結晶化、蒸留、またはクロマトグラフィーなど。
化学反応の分析
反応の種類
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-モルフォリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、酸化されてケトンまたはアルデヒドを形成する可能性があります。
還元: カルボニル基は、還元されてアルコールを形成する可能性があります。
置換: メトキシ基とイソブトキシ基は、他の官能基で置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなど。
置換試薬: ハロゲン化アルキルまたはアシルクロリドなど。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化によりキノンが生成される場合があり、カルボニル基の還元により第二アルコールが生成される場合があります。
科学的研究の応用
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-モルフォリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含むいくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗酸化または抗菌特性を持つ潜在的な生物活性化合物として。
医学: 新しい医薬品の開発のためのリード化合物として。
産業: 特殊化学品の生産における中間体として。
作用機序
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-モルフォリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。特定の経路と標的は、生物学的コンテキストと化合物に含まれる官能基によって異なります。たとえば、ヒドロキシ基とメトキシ基は酵素の活性部位と相互作用する場合があり、モルフォリニル基は結合親和性を高める可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には以下が含まれます。
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-ピペリジニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オン: モルフォリニル基の代わりにピペリジニル基が存在することで異なります。
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-ピロリジニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オン: モルフォリニル基の代わりにピロリジニル基が存在することで異なります。
独自性
3-ヒドロキシ-5-(4-ヒドロキシ-3-メトキシフェニル)-4-(4-イソブトキシ-2-メチルベンゾイル)-1-[3-(4-モルフォリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、その特定の官能基の組み合わせにあり、これは独自の生物学的および化学的特性を付与する可能性があります。特にモルフォリニル基の存在により、生物学的システムにおける溶解性と結合親和性が向上する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include:
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-piperidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Differing by the presence of a piperidinyl group instead of a morpholinyl group.
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-pyrrolidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Differing by the presence of a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique biological and chemical properties. The presence of the morpholinyl group, in particular, may enhance its solubility and binding affinity in biological systems.
特性
分子式 |
C30H38N2O7 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H38N2O7/c1-19(2)18-39-22-7-8-23(20(3)16-22)28(34)26-27(21-6-9-24(33)25(17-21)37-4)32(30(36)29(26)35)11-5-10-31-12-14-38-15-13-31/h6-9,16-17,19,27,33-34H,5,10-15,18H2,1-4H3/b28-26+ |
InChIキー |
HTJYECOWUBYCDO-BYCLXTJYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O |
正規SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-(Methylthio)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019985.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019987.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12019998.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)



![2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)

![N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide](/img/structure/B12020043.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020046.png)
